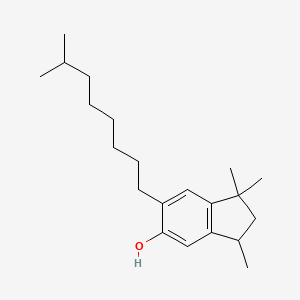
6-Isononyl-1,1,3-trimethylindan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isononyl-1,1,3-trimethylindan-5-ol is a chemical compound with the molecular formula C21H34O It is characterized by its unique structure, which includes an indan backbone substituted with isononyl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isononyl-1,1,3-trimethylindan-5-ol typically involves the alkylation of 1,1,3-trimethylindan-5-ol with isononyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Isononyl-1,1,3-trimethylindan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
6-Isononyl-1,1,3-trimethylindan-5-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Isononyl-1,1,3-trimethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1,3-Trimethylindan-5-ol: Lacks the isononyl group, resulting in different chemical properties and applications.
6-Isononylindan-5-ol:
Uniqueness
6-Isononyl-1,1,3-trimethylindan-5-ol is unique due to the presence of both isononyl and trimethyl groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
94248-67-6 |
|---|---|
Molecular Formula |
C21H34O |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1,1,3-trimethyl-6-(7-methyloctyl)-2,3-dihydroinden-5-ol |
InChI |
InChI=1S/C21H34O/c1-15(2)10-8-6-7-9-11-17-12-19-18(13-20(17)22)16(3)14-21(19,4)5/h12-13,15-16,22H,6-11,14H2,1-5H3 |
InChI Key |
RDKZETYKUSWUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C1C=C(C(=C2)CCCCCCC(C)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
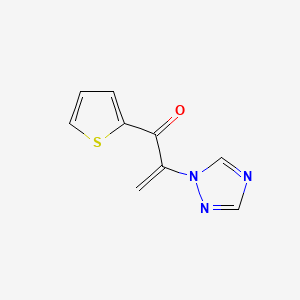
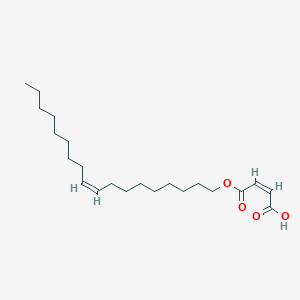
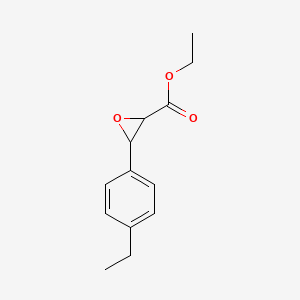
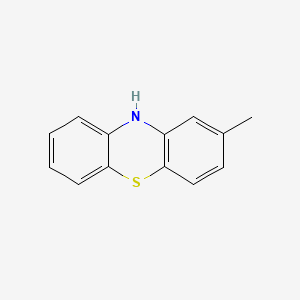
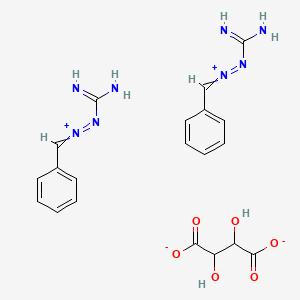


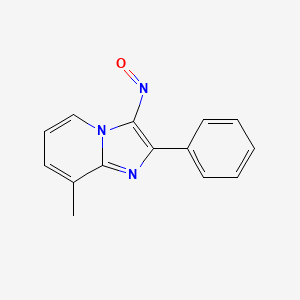

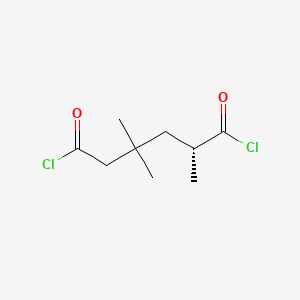
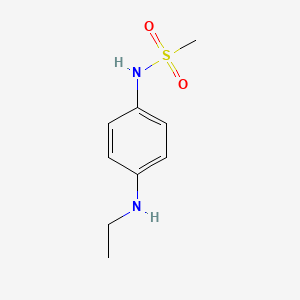
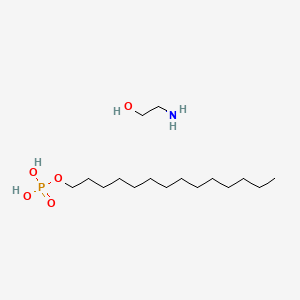
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
